molecular formula C7H4ClN3O2 B13680148 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Katalognummer: B13680148
Molekulargewicht: 197.58 g/mol
InChI-Schlüssel: QWSJWXDDOLXZRV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is a heterocyclic compound that features a triazole ring fused with a benzene ring, along with a carboxylic acid group and a chlorine atom at specific positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with sodium azide, followed by reduction and subsequent cyclization to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazoles .

Wirkmechanismus

The mechanism by which 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The carboxylic acid group may also play a role in binding to target molecules, enhancing the compound’s efficacy .

Vergleich Mit ähnlichen Verbindungen

    Benzotriazole: Similar in structure but lacks the chlorine atom and carboxylic acid group.

    5-Chloro-1H-benzotriazole: Similar but lacks the carboxylic acid group.

    1H-benzo[d][1,2,3]triazole-6-carboxylic acid: Similar but lacks the chlorine atom.

Uniqueness: 5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical properties and potential biological activities. This combination allows for a broader range of chemical reactions and applications compared to its analogs .

Eigenschaften

Molekularformel

C7H4ClN3O2

Molekulargewicht

197.58 g/mol

IUPAC-Name

6-chloro-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-6-5(9-11-10-6)1-3(4)7(12)13/h1-2H,(H,12,13)(H,9,10,11)

InChI-Schlüssel

QWSJWXDDOLXZRV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC2=NNN=C21)Cl)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.